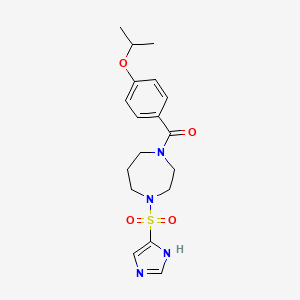![molecular formula C23H14N2O4S B2879374 N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-4-oxo-4H-chromene-3-carboxamide CAS No. 477554-31-7](/img/no-structure.png)
N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-4-oxo-4H-chromene-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzothiazole is a heterocyclic compound that has been widely studied due to its diverse biological activities . It is often used as a core structure in the synthesis of various bioactive compounds .
Synthesis Analysis
Benzothiazole derivatives can be synthesized through various methods. For instance, one study described the synthesis of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl) ethylamino] benzamides and N-(benzo[d]thiazol-2-yl)-2-[phenyl (2-morpholino) ethylamino] benzamides derivatives . The process involved coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid, followed by treatment with 1-(2-chloro ethyl) piperidine hydrochloride or 4-(2-chloro ethyl) morpholine hydrochloride .Molecular Structure Analysis
The molecular structure of benzothiazole derivatives can be analyzed using various spectroscopic techniques such as IR, 1H, 13C NMR, and mass spectral data .Chemical Reactions Analysis
Benzothiazole derivatives can undergo various chemical reactions. For example, they can be acetylated in the presence of a base, followed by nucleophilic substitution .Applications De Recherche Scientifique
Anti-Tubercular Compounds
Benzothiazole-based compounds, including the one , have been synthesized and studied for their anti-tubercular properties. These compounds have shown better inhibition potency against M. tuberculosis compared to standard reference drugs . The synthesis of these derivatives was achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .
Urease Inhibitors
Compounds with a benzothiazole scaffold have been proposed as urease inhibitors, which are considered interesting new targets for anti-ulcer drugs and for the treatment of infections caused by urease producing bacteria .
Antioxidant
Thiazole derivatives have been found to act as antioxidants. They help the body to release energy from carbohydrates during metabolism .
Analgesic
Thiazole derivatives have been found to have analgesic properties, providing relief from pain .
Anti-Inflammatory
Thiazole derivatives have been found to have anti-inflammatory properties, reducing inflammation in the body .
Antimicrobial
Thiazole derivatives have been found to have antimicrobial properties, inhibiting the growth of microorganisms .
Antifungal
Thiazole derivatives have been found to have antifungal properties, inhibiting the growth of fungi .
Anticonvulsant
Thiazole derivatives have been evaluated quantitatively for their anticonvulsant activity. Some compounds showed great effect, with ED 50 values of 46.1 and 64.3 mg kg −1, and protective index (PI) of 6.34 and 4.11, respectively, which were higher than those of phenobarbital and valproate .
Mécanisme D'action
Target of Action
Similar benzothiazole derivatives have been reported to inhibit cox-1 and cox-2 enzymes , which play a crucial role in inflammation and pain signaling.
Biochemical Pathways
The compound likely affects the arachidonic acid pathway, given its potential inhibition of COX-1 and COX-2 enzymes . These enzymes are responsible for the conversion of arachidonic acid to prostaglandins. By inhibiting these enzymes, the compound may reduce the production of prostaglandins, thereby alleviating inflammation and pain.
Pharmacokinetics
Benzothiazole derivatives are generally well-absorbed and exhibit good bioavailability
Result of Action
The molecular and cellular effects of this compound’s action would likely involve a reduction in the levels of prostaglandins due to the inhibition of COX-1 and COX-2 . This could result in decreased inflammation and pain signaling at the cellular level.
Orientations Futures
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-4-oxo-4H-chromene-3-carboxamide involves the condensation of 3-(benzo[d]thiazol-2-yl)-4-hydroxybenzaldehyde with 4-hydroxycoumarin in the presence of ammonium acetate to form the corresponding chromene derivative. This intermediate is then reacted with 4-aminobenzamide in the presence of acetic anhydride to yield the final product.", "Starting Materials": [ "3-(benzo[d]thiazol-2-yl)-4-hydroxybenzaldehyde", "4-hydroxycoumarin", "ammonium acetate", "4-aminobenzamide", "acetic anhydride" ], "Reaction": [ "Step 1: Condensation of 3-(benzo[d]thiazol-2-yl)-4-hydroxybenzaldehyde with 4-hydroxycoumarin in the presence of ammonium acetate to form the corresponding chromene derivative.", "Step 2: Reaction of the chromene intermediate with 4-aminobenzamide in the presence of acetic anhydride to yield the final product, N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-4-oxo-4H-chromene-3-carboxamide." ] } | |
Numéro CAS |
477554-31-7 |
Nom du produit |
N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-4-oxo-4H-chromene-3-carboxamide |
Formule moléculaire |
C23H14N2O4S |
Poids moléculaire |
414.44 |
Nom IUPAC |
N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-4-oxochromene-3-carboxamide |
InChI |
InChI=1S/C23H14N2O4S/c26-18-10-9-13(11-15(18)23-25-17-6-2-4-8-20(17)30-23)24-22(28)16-12-29-19-7-3-1-5-14(19)21(16)27/h1-12,26H,(H,24,28) |
Clé InChI |
ATRITJXBOJJMCV-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=O)C(=CO2)C(=O)NC3=CC(=C(C=C3)O)C4=NC5=CC=CC=C5S4 |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



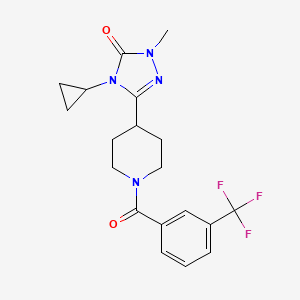
![methyl 3-((2-(5-methylisoxazole-3-carboxamido)-6,7-dihydrothiazolo[5,4-c]pyridin-5(4H)-yl)sulfonyl)thiophene-2-carboxylate](/img/structure/B2879292.png)
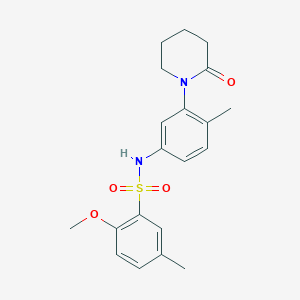
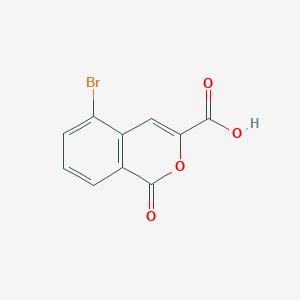
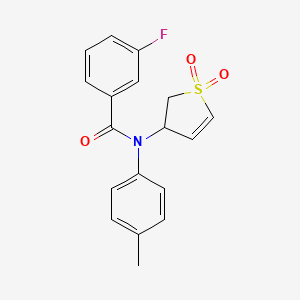
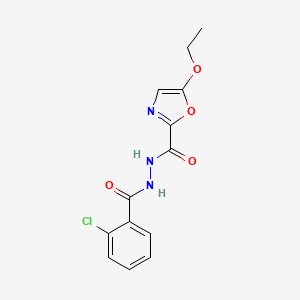
![6-Ethoxy-1-[(3-fluorophenyl)methyl]-3-(4-fluorophenyl)sulfonylquinolin-4-one](/img/structure/B2879300.png)

![[(3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid](/img/structure/B2879303.png)

